Narcissoside-d3
Description
Narcissoside-d3 is a deuterated isotopologue of Narcissoside (a flavonoid glycoside), where three hydrogen atoms are replaced with deuterium (²H or D). This modification enhances its utility as an internal standard in mass spectrometry (MS)-based quantitative analyses, as deuterated compounds exhibit nearly identical chemical properties to their non-deuterated counterparts but are distinguishable via their distinct mass-to-charge (m/z) ratios . Narcissoside, the parent compound, is naturally occurring and known for its antioxidant and anti-inflammatory properties. The deuterated form, this compound, is synthetically produced to ensure isotopic purity (>99% deuterium incorporation), which is critical for minimizing interference in analytical workflows .
Properties
Molecular Formula |
C₂₈H₂₉D₃O₁₆ |
|---|---|
Molecular Weight |
627.56 |
Synonyms |
Narcissin-d3; 3-O-Rutinosylisorhamnetin-d3; 3’-O-Methyl-d3quercetin 3-Rutinoside; Isorhamentin-3-O-β-D-rutinoside-d3; Isorhamnetin 3-O-rutinoside-d3; Isorhamnetin 3-O-α-L-Rhamnosyl(1→6)-β-D-glucopyranoside-d3; Isorhamnetin 3-O-α-Rhamnopyranosyl-(1→6) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages : this compound’s stability and detectability make it indispensable for high-throughput metabolomic studies. Its synthesis protocols, however, remain proprietary, limiting accessibility .
- Limitations: Comparative studies on its pharmacokinetics are scarce, and its cost exceeds non-deuterated analogues by ~20-fold .
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